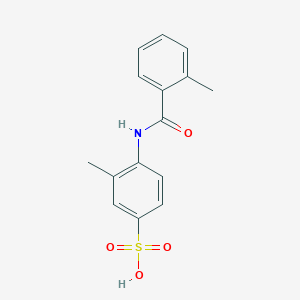![molecular formula C14H17NSi B13692961 4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
4-[4-(Trimethylsilyl)phenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Trimethylsilyl)phenyl]pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a trimethylsilyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trimethylsilyl)phenyl]pyridine typically involves the regioselective lithiation of a precursor pyridine compound, followed by transmetalation and subsequent functionalization. One common method involves the lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium, followed by transmetalation with an organomagnesium halide. The resulting intermediate undergoes elimination to form a pyridyne, which is then functionalized with a trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[4-(Trimethylsilyl)phenyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Cross-Coupling: Palladium catalysts and boron reagents are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while oxidation and reduction can lead to different functionalized pyridines.
科学研究应用
4-[4-(Trimethylsilyl)phenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic and photophysical properties.
作用机制
The mechanism of action of 4-[4-(Trimethylsilyl)phenyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
4-Phenylpyridine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
4-(Trimethylsilyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a pyridine ring.
4-(Trimethylsilyl)phenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications.
Uniqueness
4-[4-(Trimethylsilyl)phenyl]pyridine is unique due to the presence of both a pyridine ring and a trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
属性
分子式 |
C14H17NSi |
|---|---|
分子量 |
227.38 g/mol |
IUPAC 名称 |
trimethyl-(4-pyridin-4-ylphenyl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)14-6-4-12(5-7-14)13-8-10-15-11-9-13/h4-11H,1-3H3 |
InChI 键 |
FFGPGPKLZMKVOQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)

![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)

